2-(三氟甲基)喹啉-4-胺

描述

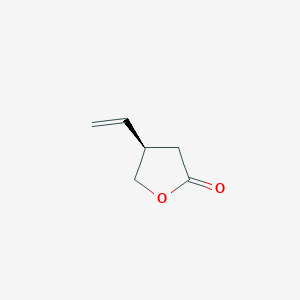

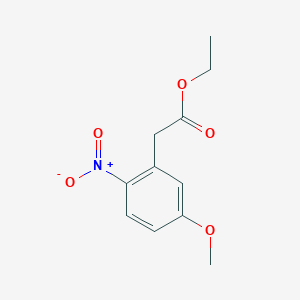

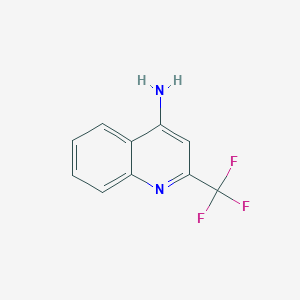

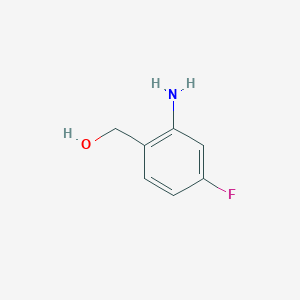

2-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the CAS Number: 1700-93-2. It has a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

A series of 2-(Trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs). Their cytotoxicity activity against PC3, K562, and HeLa cell lines were evaluated .Molecular Structure Analysis

The Inchi Code of 2-(Trifluoromethyl)quinolin-4-amine is 1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H, (H2,14,15). The InChI key is LDALBEJGMLUINP-UHFFFAOYSA-N .Chemical Reactions Analysis

In the synthesis of 2-(Trifluoromethyl)quinolin-4-amine derivatives, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed .科学研究应用

以下是2-(三氟甲基)喹啉-4-胺在科学研究应用方面的全面分析,重点介绍其在不同领域的独特应用:

抗癌药物开发

该化合物因其作为抗癌药物的潜力而受到研究。2-(三氟甲基)喹啉-4-胺的衍生物已被证明可以抑制微管蛋白的聚合,破坏细胞的微管网络,靶向秋水仙碱位点。 这会导致白血病细胞在G2/M期发生细胞周期阻滞,并促进细胞凋亡,以及抑制血管生成 .

微管靶向药物 (MTAs)

一系列衍生物被设计合成作为MTAs。 这些衍生物已被评估对各种癌细胞系的细胞毒性活性,包括PC3(前列腺癌)、K562(慢性髓系白血病)和HeLa(宫颈癌)细胞系 .

Werner 解旋酶抑制

在寻找新的 Werner (WRN) 解旋酶抑制剂的过程中,该化合物衍生物已被合成。 这些新化合物的抗癌活性已使用MTT法针对上述相同癌细胞系进行了评估 .

作用机制

Target of Action

The primary target of 2-(Trifluoromethyl)quinolin-4-amine is the microtubule network within cells . Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

2-(Trifluoromethyl)quinolin-4-amine interacts with its target by inhibiting microtubule polymerization . This interaction is similar to the action of colchicine, a well-known microtubule inhibitor . The compound binds to the colchicine binding site on tubulin, the protein subunit of microtubules .

Biochemical Pathways

The inhibition of microtubule polymerization disrupts the microtubule network within cells . This disruption affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . As a result, the cell cycle is arrested at the G2/M phase .

Result of Action

The disruption of the microtubule network leads to cell cycle arrest at the G2/M phase . This arrest induces apoptosis, or programmed cell death, in a dose-dependent manner . The compound has shown potent anti-proliferative activity against various cell lines, including PC3, K562, and HeLa .

安全和危害

生化分析

Biochemical Properties

2-(Trifluoromethyl)quinolin-4-amine has been found to interact with various enzymes, proteins, and other biomolecules. It has been identified as a potent antitumor agent with microtubule polymerization inhibitory activity . This suggests that it interacts with tubulin, a globular protein, and inhibits its polymerization, thereby disrupting the microtubule network .

Cellular Effects

In cellular processes, 2-(Trifluoromethyl)quinolin-4-amine has shown significant effects. It has been observed to disrupt the tubulin network in HeLa cells, a type of human cancer cell . Furthermore, it has been found to arrest HeLa cells at the G2/M phase and induce cell apoptosis in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of 2-(Trifluoromethyl)quinolin-4-amine involves its interaction with tubulin. It acts as a tubulin inhibitor, similar to colchicine . Molecular docking results have shown that the hydrogen bonds of 2-(Trifluoromethyl)quinolin-4-amine reinforce the interactions in the pocket of the colchicine binding site .

Temporal Effects in Laboratory Settings

Its potent antitumor activity and its effects on cell apoptosis suggest that it may have long-term effects on cellular function .

属性

IUPAC Name |

2-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDALBEJGMLUINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502357 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-93-2 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-(trifluoromethyl)quinolin-4-amine derivatives exert their antitumor effects?

A1: The provided research article ["Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity." []] specifically focuses on the ability of these compounds to inhibit microtubule polymerization. [] Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth. While the exact binding site and mechanism are not fully elucidated in the abstract, the research suggests that these compounds interact with tubulin, the protein subunit of microtubules, to exert their antitumor activity.

Q2: What is the significance of exploring 2-(trifluoromethyl)quinolin-4-amine derivatives as potential antitumor agents?

A2: The development of novel antitumor agents is crucial in the fight against cancer. This research highlights the potential of 2-(trifluoromethyl)quinolin-4-amine derivatives as a new class of microtubule polymerization inhibitors. [] Further exploration of these compounds could lead to the development of more effective and targeted cancer therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)